3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene
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Overview
Description
3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene is an organic compound with the molecular formula C11H18O4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a triethylene glycol monomethyl ether side chain, which imparts unique solubility and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene typically involves the following steps:
Starting Material: The synthesis begins with a substituted thiophene ring.
Substitution Reaction: The thiophene ring undergoes a substitution reaction with ethylene glycol derivatives to introduce the triethylene glycol monomethyl ether side chain.
Polymerization: The resulting monomer can be polymerized to form poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene), which is a mixed ionic-electronic conductor.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.
Polymerization: The monomer can be polymerized to form conductive polymers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.
Polymerization: Catalysts like ferric chloride are used for oxidative polymerization.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted thiophenes.
Polymerization: Poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene).
Scientific Research Applications
3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene has several scientific research applications:
Organic Electronics: Used in organic field-effect transistors (OFETs) due to its conductive properties.
Biosensors: The compound’s mixed ionic-electronic conductivity makes it suitable for biosensor applications.
Photovoltaics: Employed in organic photovoltaic (OPV) devices as a hole transport layer.
OLEDs: Utilized in organic light-emitting diode (OLED) devices for improved hole injection.
Mechanism of Action
The mechanism of action of 3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene involves its ability to facilitate charge transport. The triethylene glycol side chain enhances solubility and processability, while the thiophene ring provides a conjugated system for electron delocalization. This combination allows the compound to effectively transport holes in electronic devices, reducing energy barriers and improving device performance .
Comparison with Similar Compounds
Similar Compounds
Poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene): A polymerized form with similar properties.
Poly(3-[2-{2-methoxyethoxy}ethoxymethyl]thiophene): Another derivative with slight structural variations.
Triethylene glycol monomethyl ether: A simpler compound with similar solubility properties.
Uniqueness
3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene is unique due to its combination of a thiophene ring and a triethylene glycol side chain, which imparts both electronic and solubility properties. This makes it particularly useful in applications requiring both conductivity and processability, such as in organic electronics and biosensors .
Properties
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4S/c1-12-3-4-13-5-6-14-7-8-15-11-2-9-16-10-11/h2,9-10H,3-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKVRFWKUBAWKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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